3-(2H-1,3-benzodioxol-5-yloxy)-N-[2-(cyclohex-1-en-1-yl)ethyl]propane-1-sulfonamide
CAS No.: 946315-47-5
Cat. No.: VC7533714
Molecular Formula: C18H25NO5S
Molecular Weight: 367.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946315-47-5 |
|---|---|
| Molecular Formula | C18H25NO5S |
| Molecular Weight | 367.46 |
| IUPAC Name | 3-(1,3-benzodioxol-5-yloxy)-N-[2-(cyclohexen-1-yl)ethyl]propane-1-sulfonamide |
| Standard InChI | InChI=1S/C18H25NO5S/c20-25(21,19-10-9-15-5-2-1-3-6-15)12-4-11-22-16-7-8-17-18(13-16)24-14-23-17/h5,7-8,13,19H,1-4,6,9-12,14H2 |
| Standard InChI Key | AKGXAGQLYYIOFZ-UHFFFAOYSA-N |
| SMILES | C1CCC(=CC1)CCNS(=O)(=O)CCCOC2=CC3=C(C=C2)OCO3 |
Introduction
3-(2H-1,3-benzodioxol-5-yloxy)-N-[2-(cyclohex-1-en-1-yl)ethyl]propane-1-sulfonamide is a complex organic compound that has garnered attention due to its potential therapeutic applications. This compound belongs to the sulfonamide class, which is well-known for its antibacterial properties, but it also exhibits characteristics typical of compounds used in metabolic disease therapies. Its structure includes a benzodioxole moiety and a sulfonamide group, both of which are associated with various biological activities.
Synthesis
The synthesis of 3-(2H-1,3-benzodioxol-5-yloxy)-N-[2-(cyclohex-1-en-1-yl)ethyl]propane-1-sulfonamide involves multi-step organic reactions. These processes require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Advanced techniques like chromatography are often employed for purification.
Analytical Techniques
The compound's structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods provide insights into its molecular framework and confirm its identity.
Potential Applications
Research suggests that compounds with similar structures can modulate signaling pathways related to insulin sensitivity and glucose metabolism. Therefore, 3-(2H-1,3-benzodioxol-5-yloxy)-N-[2-(cyclohex-1-en-1-yl)ethyl]propane-1-sulfonamide may influence these processes, making it a candidate for further investigation in metabolic disease therapies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume